molecular formula C9H15F2NO4 B3391817 2-Boc-amino-3,3-difluoro-2-methylpropanoic acid CAS No. 2248401-50-3

2-Boc-amino-3,3-difluoro-2-methylpropanoic acid

Cat. No.: B3391817
CAS No.: 2248401-50-3
M. Wt: 239.22 g/mol
InChI Key: VXRNTACBEWCPSU-UHFFFAOYSA-N
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Description

2-Boc-amino-3,3-difluoro-2-methylpropanoic acid is a synthetic organic compound with the molecular formula C9H15F2NO4 It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with two fluorine atoms and a methyl group on the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-amino-3,3-difluoro-2-methylpropanoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of fluorine atoms and a methyl group. One common method involves the reaction of 2-amino-3,3-difluoro-2-methylpropanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Boc-amino-3,3-difluoro-2-methylpropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The compound can participate in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used in the presence of a base.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling Reactions: Carbodiimides (e.g., EDC, DCC) and coupling agents (e.g., HOBt) are used for peptide coupling.

Major Products Formed

    Substitution Reactions: Substituted derivatives with different functional groups replacing the fluorine atoms.

    Deprotection Reactions: 2-amino-3,3-difluoro-2-methylpropanoic acid.

    Coupling Reactions: Peptide derivatives with amide bonds.

Scientific Research Applications

2-Boc-amino-3,3-difluoro-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Boc-amino-3,3-difluoro-2-methylpropanoic acid depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby blocking substrate access and inhibiting enzymatic activity. The presence of fluorine atoms can enhance binding affinity and specificity through interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Similar Compounds

    2-Boc-amino-3,3-difluoro-2-methylpropanoic acid: Characterized by the presence of a Boc protecting group, fluorine atoms, and a methyl group.

    2-Boc-amino-3,3-difluoro-2-ethylpropanoic acid: Similar structure but with an ethyl group instead of a methyl group.

    2-Boc-amino-3,3-difluoro-2-phenylpropanoic acid:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the Boc group provides stability during synthetic transformations, while the fluorine atoms enhance binding interactions in biological systems.

Properties

IUPAC Name

3,3-difluoro-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO4/c1-8(2,3)16-7(15)12-9(4,5(10)11)6(13)14/h5H,1-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRNTACBEWCPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248401-50-3
Record name 2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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